S-2-((3-(5-Bromo-2-pyridyloxy)propyl)amino)ethyl hydrogen thiosulfate
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Overview
Description
2-[3-(5-Bromo-2-pyridyloxy)propyl]aminoethanethiol sulfate is a chemical compound with the molecular formula C10H15BrN2O4S2 and a molecular weight of 371.26 g/mol . This compound is characterized by the presence of a brominated pyridine ring, an aminoethanethiol group, and a sulfate moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Bromo-2-pyridyloxy)propyl]aminoethanethiol sulfate typically involves the following steps:
Bromination of 2-pyridyl ether: The starting material, 2-pyridyl ether, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromo-2-pyridyl ether.
Alkylation: The brominated product is then subjected to alkylation with 3-chloropropylamine in the presence of a base such as potassium carbonate (K2CO3) to form 2-[3-(5-Bromo-2-pyridyloxy)propyl]amine.
Thiol addition: The resulting amine is reacted with 2-chloroethanethiol in the presence of a base to introduce the thiol group, forming 2-[3-(5-Bromo-2-pyridyloxy)propyl]aminoethanethiol.
Sulfation: Finally, the compound is sulfated using sulfuric acid or a sulfating agent to yield 2-[3-(5-Bromo-2-pyridyloxy)propyl]aminoethanethiol sulfate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[3-(5-Bromo-2-pyridyloxy)propyl]aminoethanethiol sulfate undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The brominated pyridine ring can be reduced under specific conditions.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H2) can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used for substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
2-[3-(5-Bromo-2-pyridyloxy)propyl]aminoethanethiol sulfate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(5-Bromo-2-pyridyloxy)propyl]aminoethanethiol sulfate involves its interaction with specific molecular targets. The brominated pyridine ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. The sulfate moiety enhances the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(5-Chloro-2-pyridyloxy)propyl]aminoethanethiol sulfate
- 2-[3-(5-Fluoro-2-pyridyloxy)propyl]aminoethanethiol sulfate
- 2-[3-(5-Iodo-2-pyridyloxy)propyl]aminoethanethiol sulfate
Uniqueness
2-[3-(5-Bromo-2-pyridyloxy)propyl]aminoethanethiol sulfate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable tool in scientific research.
Properties
CAS No. |
41286-94-6 |
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Molecular Formula |
C10H15BrN2O4S2 |
Molecular Weight |
371.3 g/mol |
IUPAC Name |
5-bromo-2-[3-(2-sulfosulfanylethylamino)propoxy]pyridine |
InChI |
InChI=1S/C10H15BrN2O4S2/c11-9-2-3-10(13-8-9)17-6-1-4-12-5-7-18-19(14,15)16/h2-3,8,12H,1,4-7H2,(H,14,15,16) |
InChI Key |
GDNKUULIIOQEJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Br)OCCCNCCSS(=O)(=O)O |
Origin of Product |
United States |
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